molecular formula C7H7Cl2NO B2446229 2,6-Dichloro-3-methoxyaniline CAS No. 55285-43-3

2,6-Dichloro-3-methoxyaniline

Cat. No.: B2446229
CAS No.: 55285-43-3
M. Wt: 192.04
InChI Key: HAIBRTRWRXXIDR-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methoxyaniline is an organic compound with the molecular formula C7H7Cl2NO. It is a derivative of aniline, where two chlorine atoms are substituted at the 2nd and 6th positions, and a methoxy group is substituted at the 3rd position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-methoxyaniline typically involves the chlorination of 3-methoxyaniline. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2nd and 6th positions .

Another method involves the nitration of 3-methoxyaniline followed by reduction and subsequent chlorination. This multi-step process includes nitration using nitric acid and sulfuric acid, reduction of the nitro group to an amino group, and finally chlorination .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large reactors with precise control over temperature and pressure. The use of continuous flow reactors allows for efficient and scalable production. Catalysts and solvents are carefully selected to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted anilines.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2,6-Dichloro-3-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and methoxy groups can influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-3-methoxyaniline is unique due to the specific positioning of chlorine and methoxy groups, which imparts distinct chemical and physical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in different scientific and industrial applications .

Properties

IUPAC Name

2,6-dichloro-3-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIBRTRWRXXIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2,4-dichloro-3-aminophenol hydrochloride (GLSynthesis, 7.70 g, 35.9 mmol, 1.0 eq.) in acetone is added powdered potassium hydroxide 85% (9.48 g, 143.6 mmol, 4.0 eq.) in small portions. Then, dimethyl sulfate (5.13 ml, 53.9 mmol, 1.5 eq.) is added at such a rate that the internal temperature does not rise above 30° C. After 1 h stirring at room temperature water (50 ml) is added and stirring is continued for another hour. The solvent is evaporated and the residue is distributed between ethyl acetate (150 ml) and water (100 ml). The organic layer is isolated, dried over Na2SO4 and evaporated to give a yellow oil. Kugelrohr distillation affords the desired product as a colorless oil: b.p. 150° C./0.3 mbar, HPLC: tR=5.61 min (purity: 90%, gradient A), 400 MHz 1H-NMR (CDCl3) δ: 3.87 (s, 3H, OMe), 4.49 (br s, 2H, NH2), 6.30 (d, 1H, Ar—H4), 7.11 (d, 1H, Ar—H5).
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
9.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.13 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1,3-dichloro-4-methoxy-2-nitro-benzene (550 mg, 2.5 mmol, 1.0 eq) in EtOAc (20 mL) was added Pd/C (10% Pd, 50 mg) and the reaction was stirred under a hydrogen atmosphere overnight. The catalyst was removed by filtration and the filtrate was evaporated in vacuo to give the title compound (500 mg, 100%).
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Yield
100%

Synthesis routes and methods III

Procedure details

A solution of 62.4 g of 2,4-dichloro-3-nitroanisole in 750 ml of ethanol is treated with 19 g of Raney-nickel and hydrogenated for 8 hours. The obtained solution is filtered and evaporated in vacuo. The residue is taken up in methylene chloride and the solution is washed with a dilute sodium carbonate solution. After drying the organic phase over sodium sulfate and evaporating in vacuo, there is obtained 2,6-dichloro-3-methoxyaniline of boiling point 84° (0.1 Torr).
Quantity
62.4 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
catalyst
Reaction Step One

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